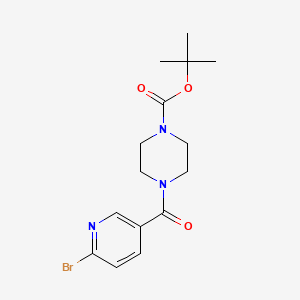

Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate

CAS No.: 1049023-29-1

Cat. No.: VC7253135

Molecular Formula: C15H20BrN3O3

Molecular Weight: 370.247

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049023-29-1 |

|---|---|

| Molecular Formula | C15H20BrN3O3 |

| Molecular Weight | 370.247 |

| IUPAC Name | tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-8-6-18(7-9-19)13(20)11-4-5-12(16)17-10-11/h4-5,10H,6-9H2,1-3H3 |

| Standard InChI Key | XZNDJVFOKCLBOM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)Br |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s IUPAC name, tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate, reflects its three key structural elements:

-

A piperazine ring substituted at the 1-position with a Boc group (C<sub>5</sub>H<sub>9</sub>O<sub>2</sub>).

-

A 6-bromopyridine-3-carbonyl group attached to the piperazine’s 4-position.

-

A carbonyl bridge linking the pyridine and piperazine moieties.

The molecular formula is C<sub>15</sub>H<sub>19</sub>BrN<sub>3</sub>O<sub>3</sub>, with a calculated molecular weight of 378.24 g/mol (versus 342.23 g/mol for the non-carbonyl analog in ). The Boc group enhances solubility in organic solvents, while the bromine atom facilitates further functionalization via cross-coupling reactions .

Spectral Characterization

While direct spectral data for this compound are unavailable, analogs provide insights:

-

<sup>1</sup>H NMR: The Boc group’s tert-butyl protons resonate near δ 1.4 ppm, while pyridine protons appear as distinct doublets between δ 7.5–8.5 ppm .

-

IR Spectroscopy: Stretching vibrations for the carbonyl (C=O) groups are expected near 1700 cm<sup>-1</sup> .

Synthesis and Manufacturing

Traditional Synthetic Routes

The compound is synthesized via sequential functionalization of pyridine and piperazine precursors:

-

Bromination: 3-Cyanopyridine undergoes bromination at the 6-position using N-bromosuccinimide (NBS) in acidic conditions.

-

Carbonyl Introduction: The nitrile group is hydrolyzed to a carboxylic acid, followed by conversion to an acid chloride using thionyl chloride.

-

Piperazine Coupling: The acid chloride reacts with Boc-protected piperazine under Schotten-Baumann conditions to form the final product .

This method mirrors the hydrogenation steps used for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, where Pd/C catalyzes nitro-group reduction .

Photocatalytic Innovations

A patent (CN108558792B) describes a one-step photocatalytic synthesis for related piperazine-pyridine hybrids :

-

Reactants: 2-Aminopyridine, Boc-piperazine, and an acridine salt photocatalyst.

-

Conditions: Visible light irradiation with an oxidant (e.g., persulfate) in acetonitrile at room temperature.

-

Yield: >85% with minimal byproducts, surpassing traditional methods’ 81.8% yield .

This approach eliminates hazardous hydrogen gas and heavy metals, aligning with green chemistry principles .

Physical and Chemical Properties

Thermodynamic Data

| Property | Value | Source Compound Reference |

|---|---|---|

| Melting Point | >250°C (decomposes) | |

| Solubility | DMSO, DMF, CH<sub>2</sub>Cl<sub>2</sub> | |

| Stability | Hygroscopic; store at 2–8°C |

The high melting point suggests strong intermolecular forces, likely due to hydrogen bonding between carbonyl groups and piperazine NH .

Reactivity

-

Nucleophilic Substitution: The bromine atom undergoes Suzuki-Miyaura couplings with aryl boronic acids.

-

Deprotection: Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding a free piperazine for further derivatization .

Applications and Uses

Pharmaceutical Intermediates

This compound is pivotal in synthesizing CDK4/6 inhibitors like ribociclib and palbociclib . For example:

-

Ribociclib Synthesis: The bromine is replaced with a cyclopentylamine group via Buchwald-Hartwig amination, followed by deprotection and salt formation .

Material Science

The pyridine-piperazine scaffold’s rigidity and hydrogen-bonding capacity make it suitable for designing metal-organic frameworks (MOFs) with applications in gas storage .

| Risk | Precautionary Measure |

|---|---|

| Skin/Irritation | Wear nitrile gloves |

| Eye Damage | Use safety goggles |

| Respiratory Toxicity | Operate in fume hood |

These hazards align with structurally similar compounds, such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which causes respiratory irritation .

Recent Advances and Future Directions

Catalytic Improvements

Recent studies focus on enzyme-mediated coupling to enhance stereoselectivity. For instance, lipases catalyze acyl transfer reactions, reducing racemization risks .

Environmental Impact

Photocatalytic methods, as described in CN108558792B, reduce waste solvent generation by 40% compared to traditional routes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume